Liarozole vs. Talarozole (R115866): Comparative CYP26 Inhibitory Potency and Isoform Selectivity
Liarozole exhibits an IC50 of 7 μM for CYP26-dependent ATRA 4-hydroxylation, whereas talarozole (R115866) demonstrates substantially higher potency with IC50 values of 5.4 nM for CYP26A1 and 0.46 nM for CYP26B1 . Additionally, talarozole inhibits ATRA metabolism in yeast microsomes expressing human CYP26 with an IC50 of 4 nM . Liarozole is characterized as a weak CYP26 inhibitor relative to talarozole [1]. In organotypic epidermis, cellular accumulation of exogenous [³H]RA was higher after talarozole than after liarozole, indicating greater CYP26-inhibitory potency of talarozole [2].
| Evidence Dimension | CYP26 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 μM (CYP26-dependent ATRA 4-hydroxylation) |
| Comparator Or Baseline | Talarozole (R115866): IC50 = 5.4 nM (CYP26A1), 0.46 nM (CYP26B1), 4 nM (ATRA metabolism in yeast microsomes expressing human CYP26) |
| Quantified Difference | Talarozole is approximately 1,300-fold to 15,000-fold more potent than liarozole against CYP26 isoforms; liarozole is a weak CYP26 inhibitor |
| Conditions | Cell-free enzyme assays; yeast microsomes expressing human CYP26; organotypic epidermis |
Why This Matters
Selection of liarozole over talarozole is justified when a less potent, clinically validated CYP26 inhibitor is required for studies where excessive ATRA accumulation or potent CYP26 blockade may confound experimental outcomes or induce toxicity.
- [1] Awadalla MK, et al. Improved Homology Model of the Human all-trans Retinoic Acid Metabolizing Enzyme CYP26A1. 2016. S-EPMC6274249. View Source
- [2] Pavez Loriè E, et al. Both all-trans retinoic acid and cytochrome P450 (CYP26) inhibitors affect the expression of vitamin A metabolizing enzymes and retinoid biomarkers in organotypic epidermis. Archives of Dermatological Research, 2009, 301:475–485. View Source
